Ethyl 3-methylnonadecanoate
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Overview
Description
Ethyl 3-methylnonadecanoate is an ester compound with the molecular formula C22H44O2. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings. This compound is a long-chain ester, which means it has a long hydrocarbon chain attached to the ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methylnonadecanoate can be synthesized through the esterification of 3-methylnonadecanoic acid with ethanol. The reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
3-methylnonadecanoic acid+ethanol→Ethyl 3-methylnonadecanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methylnonadecanoate, like other esters, can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into the corresponding carboxylic acid and alcohol in the presence of an acid or base.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: An alcohol and a catalyst, such as sodium methoxide.
Major Products Formed
Hydrolysis: 3-methylnonadecanoic acid and ethanol.
Reduction: 3-methylnonadecanol.
Transesterification: A different ester and ethanol.
Scientific Research Applications
Ethyl 3-methylnonadecanoate has various applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-methylnonadecanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the formation of 3-methylnonadecanoic acid and ethanol. These products can then participate in various metabolic pathways.
Comparison with Similar Compounds
Ethyl 3-methylnonadecanoate can be compared with other similar esters, such as:
Ethyl acetate: A common ester with a shorter hydrocarbon chain, used as a solvent and in flavorings.
Methyl butyrate: Another ester with a shorter chain, known for its fruity odor and used in perfumes and flavorings.
Ethyl propionate: Similar in structure but with a shorter chain, used in food flavorings.
The uniqueness of this compound lies in its long hydrocarbon chain, which imparts different physical and chemical properties compared to shorter-chain esters. This long chain can affect its solubility, boiling point, and interactions with biological molecules.
Properties
CAS No. |
65128-51-0 |
---|---|
Molecular Formula |
C22H44O2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
ethyl 3-methylnonadecanoate |
InChI |
InChI=1S/C22H44O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(3)20-22(23)24-5-2/h21H,4-20H2,1-3H3 |
InChI Key |
XALTWFFDSODZHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)CC(=O)OCC |
Origin of Product |
United States |
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